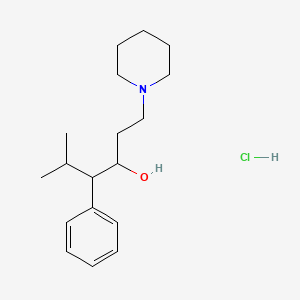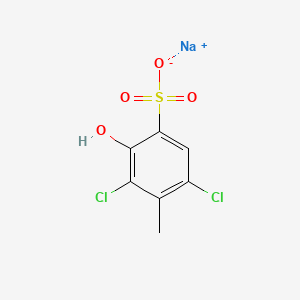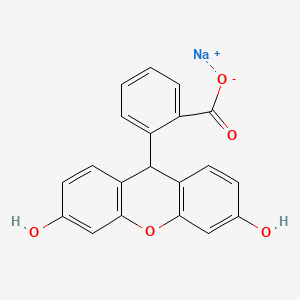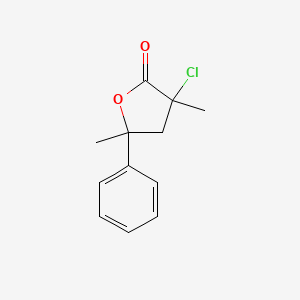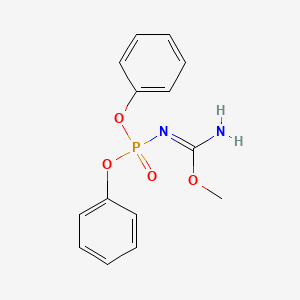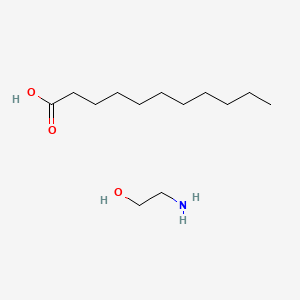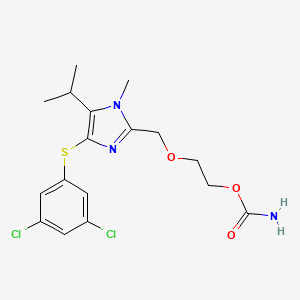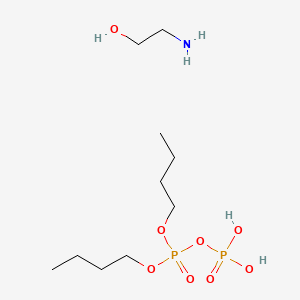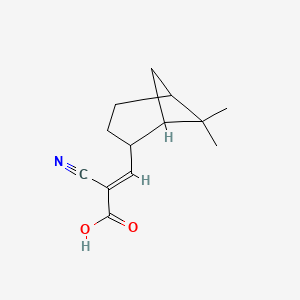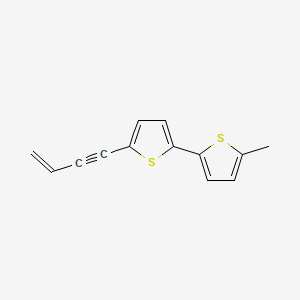
Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate is an organic compound with the molecular formula C15H24O2 It is a derivative of cyclohexene and is characterized by the presence of an ethyl acrylate group attached to a tetramethyl-substituted cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate typically involves the esterification of 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and coatings due to its reactive acrylate group.
作用機序
The mechanism of action of Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate involves its interaction with various molecular targets. The acrylate group can undergo polymerization reactions, forming cross-linked networks that are useful in material science. Additionally, the compound’s structure allows it to participate in enzyme-catalyzed reactions, influencing biological pathways.
類似化合物との比較
Similar Compounds
- Ethyl 3-(2,6,6-trimethyl-2-cyclohexen-1-yl)acrylate
- Methyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate
- Propyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Its tetramethyl-substituted cyclohexene ring provides steric hindrance, affecting its reactivity and interactions with other molecules.
特性
CAS番号 |
93840-84-7 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
ethyl (E)-3-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)prop-2-enoate |
InChI |
InChI=1S/C15H24O2/c1-6-17-14(16)10-9-13-11(2)7-8-12(3)15(13,4)5/h7,9-10,12-13H,6,8H2,1-5H3/b10-9+ |
InChIキー |
GJXNQRBVBFMDDP-MDZDMXLPSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1C(=CCC(C1(C)C)C)C |
正規SMILES |
CCOC(=O)C=CC1C(=CCC(C1(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
